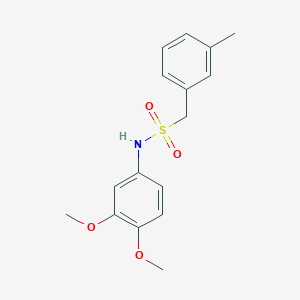![molecular formula C15H15FN2O3S B4429303 N-(3-{[(4-fluorobenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4429303.png)
N-(3-{[(4-fluorobenzyl)sulfonyl]amino}phenyl)acetamide
Übersicht
Beschreibung
N-(3-{[(4-fluorobenzyl)sulfonyl]amino}phenyl)acetamide, commonly known as FBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBA belongs to the class of sulfonamide compounds and has been found to exhibit promising results in various biological studies.
Wirkmechanismus
FBA exerts its therapeutic effects through various mechanisms of action, including inhibition of protein kinases, modulation of transcription factors, and regulation of ion channels. FBA has been found to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. FBA has also been found to modulate transcription factors such as NF-κB and STAT3, which play a crucial role in inflammation and cancer progression. Additionally, FBA has been shown to regulate ion channels such as TRPV1 and TRPA1, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects
FBA has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. FBA has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In cancer cells, FBA has been found to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. FBA has also been shown to exhibit neuroprotective effects by reducing oxidative stress and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
FBA has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, FBA has certain limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate concentration and dosing of FBA in lab experiments.
Zukünftige Richtungen
There are several future directions for FBA research, including its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the precise mechanisms of action of FBA and to identify potential drug targets. Furthermore, the development of FBA analogs with improved pharmacological properties could lead to the development of more effective therapies.
Wissenschaftliche Forschungsanwendungen
FBA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, FBA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that FBA can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurological disorders, FBA has been found to exhibit neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[3-[(4-fluorophenyl)methylsulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-11(19)17-14-3-2-4-15(9-14)18-22(20,21)10-12-5-7-13(16)8-6-12/h2-9,18H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKQQQSDCGPYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4429223.png)
![1-[2-(allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4429225.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide](/img/structure/B4429228.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B4429236.png)

![2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4429245.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B4429254.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4429259.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropoxybenzamide](/img/structure/B4429283.png)
![1-(3-chlorophenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4429285.png)
![4-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4429294.png)
![N-isopropyl-N'-(2-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4429299.png)